1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
Description
1-(4-Chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a 4-chlorophenyl substituent on the cyclopentane ring and a methoxyethyl-thiophene moiety on the carboxamide nitrogen. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., CB1 receptor antagonists) highlight its relevance in drug discovery .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c1-23-17(14-8-11-24-13-14)12-21-18(22)19(9-2-3-10-19)15-4-6-16(20)7-5-15/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWRDNJTNTGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction where the cyclopentanecarboxamide is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-methoxy-2-(thiophen-3-yl)ethyl group: This can be accomplished through a nucleophilic substitution reaction where the intermediate product is reacted with 2-methoxy-2-(thiophen-3-yl)ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Core Structure : Cyclopentane vs. cyclopropane rings influence conformational flexibility and steric bulk. Cyclopropane derivatives (e.g., ) may exhibit higher strain and reactivity compared to cyclopentane analogs.
- Substituent Chemistry: The target compound’s thiophene-methoxyethyl group contrasts with purine-piperidine () or tert-butyl-thienopyrazol () moieties, suggesting divergent biological targets. Methoxy groups enhance solubility, whereas bulky tert-butyl or aromatic purine groups may improve receptor binding affinity.
- Synthesis Yields : High yields (78–86%) in cyclopentanecarboxamide derivatives () suggest robust synthetic protocols, likely involving BOP-mediated coupling or photoredox catalysis.
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl and cyclopentane groups increase logP, while methoxy and thiophene may mitigate excessive hydrophobicity.
- Molecular Weight : Estimated ~400–450 g/mol, aligning with Lipinski’s rules for drug-likeness.
Biological Activity
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN2O2S
- Molecular Weight : 344.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Antibacterial Activity
In a study evaluating the antibacterial properties of related compounds, it was found that derivatives similar to this compound exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
Research has demonstrated that compounds in this class can effectively inhibit AChE and urease, showing promise for treating conditions like Alzheimer’s disease and urinary infections .
Case Study 1: TRPA1 Antagonism
A study focused on the synthesis of TRPA1 antagonists identified a series of carboxamide derivatives that included this compound. These compounds showed significant efficacy in reducing inflammatory responses in animal models, suggesting their potential use in treating conditions like atopic dermatitis .
Case Study 2: Pharmacokinetics and Efficacy
Pharmacokinetic studies indicated that the compound possesses favorable absorption characteristics when administered topically, leading to effective concentrations in target tissues. This was particularly noted in a cinnamaldehyde flare study where the compound demonstrated significant anti-inflammatory effects .
Data Tables
| Biological Activity | Effectiveness | Target Pathway |
|---|---|---|
| Antibacterial | Moderate to Strong | Bacterial Cell Wall Synthesis |
| AChE Inhibition | Significant | Neurotransmitter Regulation |
| TRPA1 Antagonism | High Efficacy | Pain and Inflammation Pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
